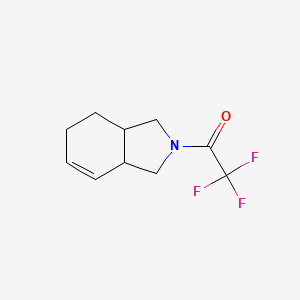

1H-Isoindole, 2,3,3A,4,5,7A-hexahydro-2-(trifluoroacetyl)-

Description

The compound "1H-Isoindole, 2,3,3a,4,5,7a-hexahydro-2-(trifluoroacetyl)-" is a bicyclic heterocyclic molecule featuring a partially saturated isoindole core modified with a trifluoroacetyl group at the 2-position. This structure combines the rigidity of the isoindole scaffold with the electron-withdrawing properties of the trifluoroacetyl substituent, making it a valuable intermediate in medicinal chemistry and materials science. Its synthesis typically involves cycloaddition or functionalization of preformed isoindole derivatives, as seen in related compounds .

Properties

CAS No. |

67547-14-2 |

|---|---|

Molecular Formula |

C10H12F3NO |

Molecular Weight |

219.20 g/mol |

IUPAC Name |

1-(1,3,3a,4,5,7a-hexahydroisoindol-2-yl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C10H12F3NO/c11-10(12,13)9(15)14-5-7-3-1-2-4-8(7)6-14/h1,3,7-8H,2,4-6H2 |

InChI Key |

TWRGGEBFZHEKMV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CN(CC2C=C1)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Synthetic Routes

The synthesis of 1H-Isoindole, 2,3,3A,4,5,7A-hexahydro-2-(trifluoroacetyl)- typically involves multi-step organic reactions focusing on constructing the hexahydroisoindole core followed by selective trifluoroacetylation.

Hydrogenation of Indole Derivatives

- A common laboratory approach involves the hydrogenation of indole or isoindole precursors under catalytic conditions.

- Catalysts such as palladium on carbon (Pd/C) are employed.

- Reaction conditions involve elevated pressure and temperature to achieve full saturation of the isoindole ring system.

- The trifluoroacetyl group is introduced either before or after ring hydrogenation depending on the synthetic route optimization.

Tandem Ugi/Intramolecular Diels–Alder Reaction

- Advanced synthetic methodology utilizes a tandem sequence combining the Ugi multicomponent reaction with an intramolecular Diels–Alder (IMDA) cycloaddition.

- This one-pot reaction sequence enables the formation of hexahydro-1H-isoindole frameworks with high stereoselectivity and yields.

- Vinylfuran and 1,3-butadienylfuran derivatives serve as starting materials.

- The IMDA reaction forms the bicyclic core, which can then be functionalized to introduce trifluoroacetyl or similar acyl groups.

Acylation Using Trifluoroacetyl Chloride

- The trifluoroacetyl group is commonly introduced via acylation using trifluoroacetyl chloride.

- This reaction is typically performed in anhydrous solvents such as tetrahydrofuran (THF) at low temperatures (0 °C to room temperature).

- Triethylamine or other non-nucleophilic bases are used to neutralize the released hydrochloric acid.

- The reaction mixture is purified by column chromatography to isolate the target trifluoroacetylated isoindole.

Industrial Production Methods

- Industrial synthesis emphasizes scalability and efficiency.

- Continuous flow reactors and automated catalytic systems enable controlled hydrogenation and acylation steps.

- Optimization of reaction parameters (temperature, pressure, catalyst loading) maximizes yield and purity.

- Advanced purification techniques such as crystallization and preparative chromatography are employed to ensure product quality suitable for research and pharmaceutical intermediates.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Hydrogenation | Indole derivative, Pd/C catalyst, H2 gas, elevated pressure (e.g., 50 atm), temperature (80-120 °C) | Saturates isoindole ring |

| Ugi Reaction + IMDA | Aldehydes, amines, isonitriles, maleic acid derivatives, solvent (e.g., acetonitrile), reflux | One-pot synthesis of hexahydro-isoindole |

| Acylation (Trifluoroacetylation) | Trifluoroacetyl chloride, triethylamine, THF, 0 °C to RT | Introduces trifluoroacetyl group |

| Purification | Silica gel chromatography, recrystallization | Ensures product purity |

Mechanistic Insights

- The hydrogenation step reduces the unsaturated isoindole ring to the hexahydro derivative.

- The Ugi reaction forms a peptidic intermediate that undergoes intramolecular cycloaddition (IMDA), efficiently constructing the bicyclic isoindole scaffold.

- The trifluoroacetylation proceeds via nucleophilic attack of the isoindole nitrogen or carbon nucleophile on the electrophilic trifluoroacetyl chloride, facilitated by base scavenging of HCl.

- The trifluoroacetyl group significantly influences the electronic properties and reactivity of the isoindole nucleus, enhancing subsequent functionalization potential.

Comparative Analysis with Related Isoindole Compounds

| Compound Name | Structural Difference | Impact on Properties |

|---|---|---|

| 2,3,3A,4,7,7A-Hexahydro-1H-isoindole | Lacks trifluoroacetyl group | Lower reactivity and binding affinity |

| 2,3,3A,4,7,7A-Hexahydro-1H-indene | Different ring fusion pattern | Altered chemical stability |

| 2,3,3A,4,7,7A-Hexahydro-1-benzothiophene | Sulfur heteroatom replacing nitrogen | Different electronic properties |

The trifluoroacetyl substituent in 1H-Isoindole, 2,3,3A,4,5,7A-hexahydro-2-(trifluoroacetyl)- imparts unique chemical and biological properties, including enhanced stability and improved interaction with biological targets.

Summary Table: Preparation Methods and Key Parameters

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole, 2,3,3A,4,5,7A-hexahydro-2-(trifluoroacetyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into more saturated derivatives.

Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of functionalized isoindole compounds.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 1H-Isoindole derivatives often involves the activation of carbon-nitrogen bonds and the introduction of various substituents to enhance biological activity. For instance, recent studies have demonstrated methods for selectively activating these bonds to produce structurally unique isoindole derivatives that exhibit aggregation-induced emission properties . The trifluoroacetyl group in 1H-Isoindole, 2,3,3A,4,5,7A-hexahydro-2-(trifluoroacetyl)- is particularly noteworthy as it can influence the compound's pharmacological properties.

Biological Activities

1. Neuroprotective Effects:

Research has indicated that isoindole derivatives possess neuroprotective properties. A study highlighted the potential of certain isoindoline derivatives as inhibitors of acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in Alzheimer's disease . The best-performing derivative showed an IC50 value of 1.12 μM against acetylcholinesterase, suggesting significant potential for treating neurodegenerative diseases.

2. Anti-inflammatory Properties:

Isoindole compounds have been reported to exhibit anti-inflammatory effects. A series of novel isoindoline-1,3-dione derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a key role in inflammatory processes . These findings suggest that modifications to the isoindole structure can lead to compounds with enhanced anti-inflammatory activity.

3. Antibacterial Activity:

The antibacterial properties of isoindole derivatives have also been explored. Certain derivatives have shown promising results against various bacterial strains, indicating their potential as therapeutic agents in combating infections .

Case Studies

Implications in Drug Design

The structural versatility of 1H-Isoindole allows for the design of compounds tailored for specific biological targets. The introduction of functional groups like trifluoroacetyl can modulate pharmacokinetic properties such as solubility and bioavailability. Molecular docking studies have been employed to predict interactions between isoindole derivatives and their biological targets, paving the way for rational drug design strategies .

Mechanism of Action

The mechanism of action of 1H-Isoindole, 2,3,3A,4,5,7A-hexahydro-2-(trifluoroacetyl)- involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s reactivity and binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to three analogous isoindole derivatives:

Key Observations :

Substituent Effects: The trifluoroacetyl group in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to the electron-rich diphenyl or methyl-substituted analogs. This could influence applications in catalysis or as a precursor for further derivatization. Dione-containing analogs (e.g., compounds 16, 19, 20) exhibit reduced solubility in nonpolar solvents due to increased polarity, whereas the trifluoroacetyl group may balance hydrophobicity and polarity .

Synthetic Accessibility :

- Compound 16 achieves an 87% yield under palladium-catalyzed conditions, suggesting that analogous methods (e.g., cross-coupling or acetyl transfer) could apply to the trifluoroacetyl derivative. However, the steric bulk of the trifluoroacetyl group might necessitate optimized ligands or reaction times .

- Methyl-substituted derivatives (19, 20) highlight the tunability of the isoindole scaffold, though their yields and reaction specifics are less documented .

Spectral and Physical Properties :

- 13C-NMR : The trifluoroacetyl group would likely produce distinct signals in the 160–170 ppm range (carbonyl carbon) and 110–125 ppm (CF₃), differing from the dione carbonyls (~170–180 ppm) observed in compounds like 16 .

- HRMS : Accurate mass data for related compounds (e.g., [M+H]+ at m/z 223.1225 for a simpler isoindole derivative) provide a benchmark for validating the target compound’s molecular formula .

Biological Activity

1H-Isoindole, 2,3,3A,4,5,7A-hexahydro-2-(trifluoroacetyl)- is a bicyclic organic compound notable for its trifluoroacetyl substitution. This structural feature enhances its lipophilicity and potential interactions with various biological targets. Research indicates that isoindole derivatives exhibit promising biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on diverse sources and includes data tables and relevant case studies.

- Molecular Formula : C10H12F3NO

- Molar Mass : Approximately 219.2 g/mol

The trifluoroacetyl group is significant for its reactivity and may improve the compound's pharmacokinetic profile, influencing its biological efficacy.

Anticancer Properties

Several studies have highlighted the anticancer potential of isoindole derivatives. The presence of the trifluoroacetyl group may enhance these effects by improving binding affinities to cancer-related targets.

- Mechanism of Action : Isoindoles may influence pathways related to cell proliferation and apoptosis. For instance, compounds structurally related to 1H-Isoindole have been shown to interact with tumor suppressor pathways and induce apoptosis in cancer cells.

Anti-inflammatory Effects

Research indicates that isoindole derivatives possess anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Comparative Analysis of Isoindole Derivatives

The following table summarizes some structurally similar compounds to 1H-Isoindole, highlighting their unique features and potential biological activities:

| Compound Name | Molecular Formula | Similarity | Unique Features |

|---|---|---|---|

| Hexahydro-1H-isoindole | C8H11NO2 | 0.94 | Lacks trifluoroacetyl group |

| Exo-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | C8H11NO2 | 0.97 | Different ring structure |

| Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione | C8H9NO2 | 0.94 | Distinct cyclic structure |

Study on Antitumor Activity

A recent study evaluated the antitumor effects of various isoindole derivatives against renal carcinoma cells. The results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis through mitochondrial pathways .

Neuroprotective Effects

Another investigation focused on the inhibitory effects of isoindoline derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease treatment. The study reported IC50 values indicating potent inhibition by specific derivatives .

Binding Affinities

Studies utilizing molecular docking techniques have demonstrated that 1H-Isoindole derivatives exhibit strong binding affinities to various biological targets involved in cancer progression and neurodegenerative diseases .

Pharmacokinetics

The trifluoroacetyl substitution enhances the lipophilicity of the compound, which may improve its absorption and distribution in biological systems. This characteristic is crucial for developing effective therapeutic agents from isoindole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.